molecular formula C17H16N2O3 B5869932 3-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole

3-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B5869932
M. Wt: 296.32 g/mol
InChI Key: WFGAHGZIDGMIFG-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 3,4-dimethoxyphenyl group and a 4-methylphenyl group attached to the oxadiazole ring

Preparation Methods

The synthesis of 3-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3,4-dimethoxybenzohydrazide with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction mixture is then heated to promote cyclization, forming the oxadiazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions. Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs with antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, binding to receptor sites, or interference with cellular processes. Detailed studies are required to elucidate the precise molecular targets and pathways.

Comparison with Similar Compounds

3-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole can be compared with other oxadiazole derivatives, such as:

  • 3-(4-Methoxyphenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole
  • 3-(3,4-Dimethoxyphenyl)-5-phenyl-1,2,4-oxadiazole These compounds share similar structural features but differ in the substituents attached to the oxadiazole ring. The presence of different substituents can significantly influence their chemical properties and potential applications. For example, the introduction of methoxy groups can enhance the compound’s solubility and reactivity, making it more suitable for specific applications.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-11-4-6-12(7-5-11)17-18-16(19-22-17)13-8-9-14(20-2)15(10-13)21-3/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGAHGZIDGMIFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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